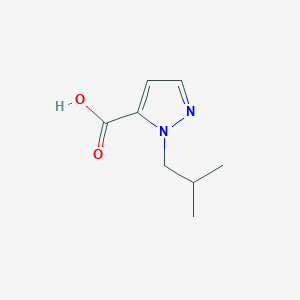

1-Isobutyl-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWDDHNVKGTPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006493-85-1 | |

| Record name | 1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific Chemical Abstracts Service (CAS) number for 1-Isobutyl-1H-pyrazole-5-carboxylic acid could not be definitively identified in a search of publicly available databases. This guide has been compiled using data from closely related isomers and general principles of pyrazole chemistry to provide a comprehensive technical overview for research and development purposes.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its unique electronic properties and synthetic versatility make it a privileged structure in drug design. This guide focuses on this compound, a derivative with potential applications in the development of novel pharmaceuticals. While specific data for this exact isomer is limited, this document provides a detailed exploration of its probable chemical properties, synthesis, and potential therapeutic relevance based on analogous compounds.

The presence of the isobutyl group at the N1 position and a carboxylic acid at the C5 position provides a molecule with both lipophilic and hydrophilic characteristics, a desirable trait for modulating pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety, in particular, serves as a versatile handle for the synthesis of various derivatives such as esters and amides, further expanding its potential in drug discovery.[3]

Chemical and Physical Properties

| Property | Value (for related compounds) | Source |

| CAS Number | Not found for this compound. Related isomers include: 3-isobutyl-1H-pyrazole-5-carboxylic acid (92933-49-8 ) and 1-butyl-1H-pyrazole-5-carboxylic acid (1006493-81-7 ). | [4][5] |

| Molecular Formula | C₈H₁₂N₂O₂ | Inferred |

| Molecular Weight | 168.19 g/mol | [5] |

| Appearance | Likely a white to off-white solid. | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred |

| Acidity (pKa) | The carboxylic acid group confers acidic properties to the molecule. | Inferred |

Synthesis of this compound

A plausible synthetic route for this compound can be designed based on established methods for the synthesis of 1,5-disubstituted pyrazoles. A common and effective method involves the condensation of a β-ketoester with isobutylhydrazine, followed by saponification.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate (Intermediate)

-

To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add isobutylhydrazine (1 equivalent).

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the intermediate ester.

Step 2: Synthesis of this compound (Final Product)

-

The ethyl 1-isobutyl-1H-pyrazole-5-carboxylate intermediate (1 equivalent) is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) is added to the mixture.

-

The reaction is heated to reflux and stirred for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Applications in Drug Development

Pyrazole carboxylic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.[6]

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties. The carboxylic acid moiety can mimic the acidic functional groups of non-steroidal anti-inflammatory drugs (NSAIDs) that are crucial for their activity.[1]

-

Anticancer Agents: Substituted pyrazoles have been investigated as inhibitors of various kinases and other targets involved in cancer cell proliferation. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has shown potent anti-proliferative activity against a broad range of tumor cell lines.[2]

-

Antimicrobial Agents: The pyrazole scaffold is present in several compounds with antibacterial and antifungal activities.[6]

-

Antiviral and Other Activities: The versatility of the pyrazole ring has led to its incorporation in compounds with antiviral, antidepressant, and anticonvulsant properties.[3]

The isobutyl group in this compound can contribute to favorable interactions with hydrophobic pockets in biological targets, potentially enhancing potency and selectivity.

Analytical Characterization

The structure and purity of this compound and its intermediates can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the position of the isobutyl group.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.

Safety and Handling

Based on the safety data sheets (SDS) of related pyrazole carboxylic acids, this compound should be handled with care in a well-ventilated laboratory.[7][8]

General Hazards:

-

May cause skin irritation.[9]

-

May cause serious eye irritation.[9]

-

May cause respiratory irritation.[9]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[7]

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Always consult the specific Safety Data Sheet for detailed information before handling any chemical.

Conclusion

This compound represents a promising, albeit not extensively documented, building block for the development of new chemical entities in drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure embodies the key features of many biologically active pyrazole derivatives. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers to embark on such investigations.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 2. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-isobutyl-1H-pyrazole-5-carboxylic acid | 92933-49-8 [sigmaaldrich.com]

- 5. 1-butyl-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | CID 19619898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutyl-1H-pyrazole-5-carboxylic acid, with the CAS number 1006493-85-1, is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the carboxylic acid functional group provides a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its expected spectroscopic characteristics, a plausible synthetic route, and essential safety information.

Molecular Structure

The molecular structure of this compound consists of a pyrazole ring substituted with an isobutyl group at the N1 position and a carboxylic acid group at the C5 position.

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₈H₁₂N₂O₂ | - |

| Molecular Weight | 168.19 g/mol | - |

| pKa (acidic) | 3.5 - 4.5 | ChemAxon Prediction |

| logP | 1.5 - 2.0 | ChemAxon Prediction |

| Aqueous Solubility | Moderately Soluble | Inferred from logP and pKa |

| Melting Point | 120 - 140 °C | Estimation based on similar compounds |

| Boiling Point | > 300 °C (decomposes) | Estimation based on similar compounds |

Expertise & Experience Insights: The predicted pKa suggests that the carboxylic acid is moderately acidic, which is typical for carboxylic acids attached to an aromatic ring system. This property is critical as it dictates the charge state of the molecule at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets. The predicted logP value indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, a desirable characteristic for many drug candidates.

Spectroscopic Profile (Inferred)

Detailed experimental spectra for this compound are not publicly available. However, based on the known spectral data of analogous pyrazole carboxylic acids, the following characteristic features can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the isobutyl group and the pyrazole ring protons.

-

Isobutyl Group: A doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the pyrazole nitrogen.

-

Pyrazole Ring: Two doublets in the aromatic region corresponding to the protons at the C3 and C4 positions of the pyrazole ring. The coupling constant between these protons would be characteristic of adjacent protons on a five-membered aromatic ring.

-

Carboxylic Acid: A broad singlet at a downfield chemical shift (typically >10 ppm) for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carboxylic Carbonyl: A signal in the downfield region, typically around 160-170 ppm.

-

Pyrazole Ring Carbons: Signals for the three carbon atoms of the pyrazole ring in the aromatic region.

-

Isobutyl Carbons: Distinct signals for the methylene, methine, and methyl carbons of the isobutyl group in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present.

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the isobutyl group.

-

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the pyrazole ring.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M+): A peak at m/z = 168, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (M-45), and fragmentation of the isobutyl chain.

Synthesis Protocol

A regioselective synthesis of this compound can be achieved through a multi-step process, adapted from established methods for the synthesis of 1,5-disubstituted pyrazoles. The key is the cyclocondensation reaction between a β-ketoester equivalent and isobutylhydrazine.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology

-

Preparation of the β-ketoester equivalent: The synthesis begins with the reaction of ethyl 3-oxo-4-methylpentanoate with triethyl orthoformate in the presence of an acid catalyst to form ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate. This step introduces the necessary functional group for the subsequent cyclization.

-

Cyclocondensation: The resulting enol ether is then reacted with isobutylhydrazine in a suitable solvent such as ethanol. The reaction is typically carried out at reflux temperature. This cyclocondensation reaction is generally regioselective, leading to the formation of the desired 1,5-disubstituted pyrazole ester, ethyl 1-isobutyl-1H-pyrazole-5-carboxylate.

-

Causality behind Experimental Choice: The use of isobutylhydrazine directly introduces the isobutyl group at the N1 position of the pyrazole ring. The regioselectivity is governed by the reaction mechanism, where the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbon of the enol ether.

-

-

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the final product, this compound.

-

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product can be purified by recrystallization, and its identity and purity confirmed by the spectroscopic methods described above (NMR, IR, and MS) and by melting point analysis.

-

Safety and Handling

Based on the safety data for structurally related pyrazole carboxylic acids, this compound should be handled with care in a laboratory setting.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While experimental data on its physicochemical properties are limited, reliable predictions and inferred spectroscopic characteristics provide a solid foundation for its use in research. The outlined synthetic protocol offers a practical approach to its preparation. As with all chemical compounds, appropriate safety precautions should be taken during its handling and use.

The Ascendant Role of Pyrazole Carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure consistently found in molecules exhibiting a wide array of biological activities. When functionalized with a carboxylic acid moiety, this heterocyclic scaffold gives rise to a class of compounds—pyrazole carboxylic acid derivatives—with profound therapeutic potential. These derivatives have demonstrated significant promise as antimicrobial, anti-inflammatory, and anticancer agents, attracting considerable attention from researchers and drug development professionals.[1][2][3]

This technical guide provides an in-depth exploration of the biological activities of pyrazole carboxylic acid derivatives. Moving beyond a mere recitation of facts, this document is designed to serve as a practical resource for researchers at the bench. It elucidates the causal relationships behind experimental designs, provides detailed, field-tested protocols, and offers insights into the molecular mechanisms underpinning the therapeutic effects of these versatile compounds. Our objective is to equip scientists with the knowledge and tools necessary to confidently navigate the synthesis, evaluation, and optimization of pyrazole carboxylic acid derivatives in their own research endeavors.

I. The Chemical Architecture: Synthesis of Pyrazole Carboxylic Acid Derivatives

The foundation of any investigation into the biological activity of a compound lies in its synthesis. The versatility of the pyrazole ring allows for a variety of synthetic routes, enabling the strategic placement of functional groups to modulate activity and pharmacokinetic properties. A common and effective method for the synthesis of a representative compound, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, is detailed below. This protocol is presented not merely as a series of steps, but as a logical progression with clear rationales for each manipulation.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid

This protocol is adapted from established literature procedures and provides a reliable method for synthesizing a key pyrazole carboxylic acid derivative.[4][5]

Materials:

-

para-substituted acetophenone

-

phenylhydrazine hydrochloride

-

Sodium acetate

-

Anhydrous ethanol

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Acetone

-

Sodium chlorite (NaClO₂)

-

Sulfamic acid (NH₂SO₃H)

-

Ethyl acetate

-

Sodium chloride solution (saturated)

-

Standard laboratory glassware and apparatus

Step-by-Step Procedure:

-

Synthesis of 1-phenyl-2-(1-phenylethylidene) hydrazine (Intermediate 1):

-

In a round-bottom flask, dissolve para-substituted acetophenone (20 mmol) and phenylhydrazine hydrochloride (20 mmol) in anhydrous ethanol.

-

Add sodium acetate (40 mmol) to the mixture. The sodium acetate acts as a base to neutralize the HCl salt of phenylhydrazine, liberating the free base to react with the acetophenone.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product, 1-phenyl-2-(1-phenylethylidene) hydrazine, will often precipitate out of solution and can be collected by filtration.

-

-

Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate 2):

-

In a separate flask, prepare a cold solution of DMF (20 mL) and POCl₃ (16 mL). This mixture forms the Vilsmeier reagent, which is a potent formylating agent.

-

Slowly add the dried Intermediate 1 (7 mmol) to the Vilsmeier reagent with stirring, maintaining a low temperature.

-

After the addition is complete, heat the reaction mixture at 50-60°C for 5 hours.

-

Carefully pour the reaction mixture into ice-cold water to quench the reaction and neutralize with a saturated solution of sodium hydroxide.

-

The solid precipitate of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and recrystallized from ethanol.

-

-

Oxidation to 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid (Final Product):

-

Dissolve Intermediate 2 (7 mmol) in acetone.

-

In a separate beaker, prepare a solution of NaClO₂ (20 mmol) and NH₂SO₃H (20 mmol) in water. Sulfamic acid is used as a chlorine scavenger to prevent the formation of explosive chlorine dioxide gas.

-

Add the acetone solution of the aldehyde to the aqueous solution of the oxidizing agents.

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the acetone.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.

-

Workflow Diagram:

Figure 1: Synthetic workflow for 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.

II. Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazole carboxylic acid derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[6][7][8][9][10]

Mechanism of Action: Disrupting Microbial Integrity

While the precise mechanisms of action can vary depending on the specific derivative and microbial target, it is generally believed that these compounds exert their antimicrobial effects through multiple pathways. These can include the disruption of cell membrane integrity, inhibition of essential enzymes involved in microbial metabolism, and interference with nucleic acid synthesis. The lipophilic nature of the pyrazole core allows for efficient penetration of microbial cell walls, while the carboxylic acid moiety can participate in crucial hydrogen bonding interactions with target enzymes.

Experimental Protocol: Agar Well Diffusion Assay

This method provides a robust and widely used preliminary screening tool to qualitatively assess the antimicrobial activity of novel compounds.

Materials:

-

Test pyrazole carboxylic acid derivatives

-

Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Dimethyl sulfoxide (DMSO)

-

Sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates

-

Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

Step-by-Step Procedure:

-

Preparation of Test Solutions: Dissolve the pyrazole carboxylic acid derivatives in DMSO to a stock concentration of 1 mg/mL. DMSO serves as a negative control.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared microbial suspension to create a uniform lawn of growth.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.

-

Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test solution, the standard antibiotic, and the DMSO control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Experimental Workflow Diagram:

Figure 2: Workflow for the Agar Well Diffusion Assay.

Data Presentation: Antimicrobial Activity of Representative Pyrazole Derivatives

The following table summarizes the antibacterial activity of a selection of pyrazole derivatives against common Gram-positive and Gram-negative bacteria.

| Compound | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Reference |

| Derivative A | 18 | 15 | [7] |

| Derivative B | 22 | 19 | [8] |

| Derivative C | 16 | 14 | [9] |

| Ciprofloxacin (Standard) | 25 | 28 | [7][8] |

III. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole carboxylic acid derivatives have demonstrated potent anti-inflammatory properties, with some exhibiting selectivity for the cyclooxygenase-2 (COX-2) enzyme, a key mediator of the inflammatory response.[11][12][13]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme.[1][14][15] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[16] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17] Molecular docking studies have revealed that the pyrazole scaffold can fit snugly into the active site of the COX-2 enzyme, with the carboxylic acid group forming key hydrogen bonds with amino acid residues, thereby blocking substrate access.[2][3]

Signaling Pathway Diagram:

Figure 3: Inhibition of the COX-2 signaling pathway by pyrazole carboxylic acid derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic and reliable model for evaluating the anti-inflammatory activity of test compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Lambda Carrageenan (1% w/v in sterile saline)

-

Test pyrazole carboxylic acid derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

-

Plethysmometer

-

Oral gavage needles

Step-by-Step Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight before the experiment with free access to water.

-

Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, standard drug, and test compound groups.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally via gavage.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity of a Representative Pyrazole Derivative

| Time (hours) | Mean Paw Edema (mL) - Control | Mean Paw Edema (mL) - Pyrazole Derivative (50 mg/kg) | % Inhibition |

| 1 | 0.45 ± 0.04 | 0.25 ± 0.03 | 44.4 |

| 2 | 0.68 ± 0.05 | 0.38 ± 0.04 | 44.1 |

| 3 | 0.82 ± 0.06 | 0.45 ± 0.05 | 45.1 |

| 4 | 0.75 ± 0.05 | 0.42 ± 0.04 | 44.0 |

IV. Anticancer Activity: A Targeted Strike Against Malignancy

The search for more effective and less toxic anticancer agents is a cornerstone of modern medical research. Pyrazole carboxylic acid derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them promising candidates for further development.[18][19][20][21]

Mechanism of Action: Inducing Apoptosis and Inhibiting Proliferation

The anticancer effects of pyrazole carboxylic acid derivatives are often multifactorial. Many of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins. Additionally, their ability to inhibit signaling pathways involved in cell proliferation, such as those mediated by protein kinases, contributes to their antitumor activity. The specific molecular targets can vary depending on the substitution pattern of the pyrazole ring and the genetic makeup of the cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HeLa, PC-3)

-

Complete cell culture medium

-

Test pyrazole carboxylic acid derivatives

-

Standard anticancer drug (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Diagram:

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. repository.up.ac.za [repository.up.ac.za]

- 21. publishatcj.com [publishatcj.com]

An In-depth Technical Guide to the Synthesis of 1-Isobutyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for 1-Isobutyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented with detailed mechanistic insights and practical experimental protocols, grounded in established chemical principles.

Introduction

Substituted pyrazole carboxylic acids are a significant class of heterocyclic compounds, frequently incorporated into the core structures of pharmacologically active molecules. Their utility stems from their ability to act as bioisosteres for other functional groups and their versatile chemical handles for further molecular elaboration. This compound, in particular, presents a valuable scaffold for the development of novel therapeutic agents. This guide will delineate a robust and well-established synthetic route to this target molecule, commencing from readily available starting materials.

The synthesis of this compound can be strategically divided into three key stages:

-

Formation of a β-dicarbonyl intermediate via a Claisen condensation.

-

Construction of the pyrazole ring through cyclization with isobutylhydrazine.

-

Hydrolysis of the resulting ester to yield the final carboxylic acid.

Each of these stages will be explored in detail, with an emphasis on the underlying reaction mechanisms and the rationale for the selection of specific reagents and conditions.

I. Synthesis Pathway Overview

The overall synthetic route to this compound is depicted below. This multi-step process begins with the condensation of 4-methylpentan-2-one and diethyl oxalate to form the key intermediate, ethyl 2,4-dioxo-6-methylheptanoate. This is followed by cyclization with isobutylhydrazine to construct the pyrazole ring, yielding ethyl 1-isobutyl-3-isobutyl-1H-pyrazole-5-carboxylate. Finally, saponification of the ester furnishes the desired product.

Spectroscopic and Analytical Characterization of 1-Isobutyl-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the analytical methodologies required to confirm the identity and purity of 1-isobutyl-1H-pyrazole-5-carboxylic acid. As this compound is a niche research chemical, this document serves as a practical guide for its synthesis and subsequent spectroscopic characterization, outlining the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations are grounded in established principles of organic chemistry and analytical science, designed for researchers and scientists in drug development and chemical synthesis.

Synthesis Strategy and Rationale

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the condensation of isobutylhydrazine with ethyl 2-formyl-3-oxobutanoate, followed by the hydrolysis of the resulting ester intermediate. This approach is a variation of the well-established Knorr pyrazole synthesis and is chosen for its high yields and the ready availability of starting materials.

The initial reaction forms the stable ethyl ester, ethyl 1-isobutyl-1H-pyrazole-5-carboxylate. The subsequent saponification (base-catalyzed hydrolysis) of the ester functionality is a robust and high-yielding reaction, providing the desired carboxylic acid upon acidic workup. This two-step method provides a clear and reliable pathway to the target molecule.

Figure 1: General synthesis workflow for this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with data from analogous compounds, such as ethyl 1-isobutyl-1H-pyrazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded, appearing far downfield. Its chemical shift can be concentration-dependent. |

| ~7.65 | d, J ≈ 2.0 Hz | 1H | H-4 (Pyrazole Ring) | The proton at the C4 position of the pyrazole ring is coupled to the H-3 proton, resulting in a doublet. |

| ~6.80 | d, J ≈ 2.0 Hz | 1H | H-3 (Pyrazole Ring) | The proton at the C3 position is coupled to the H-4 proton, appearing as a doublet slightly upfield from its counterpart. |

| ~4.15 | d, J = 7.5 Hz | 2H | -CH₂- (Isobutyl) | These methylene protons are adjacent to the nitrogen atom of the pyrazole ring and are split by the single methine proton of the isobutyl group. |

| ~2.20 | m | 1H | -CH- (Isobutyl) | The methine proton is coupled to both the adjacent methylene protons and the six methyl protons, resulting in a complex multiplet. |

| ~0.95 | d, J = 6.5 Hz | 6H | -CH(CH₃)₂ (Isobutyl) | The two equivalent methyl groups of the isobutyl moiety are split by the methine proton, appearing as a doublet. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | -COOH | The carbon of the carboxylic acid functional group is highly deshielded and appears significantly downfield. |

| ~142.0 | C-5 (Pyrazole Ring) | The carbon atom attached to the carboxylic acid group. |

| ~139.5 | C-3 (Pyrazole Ring) | The C3 carbon of the pyrazole ring. |

| ~111.0 | C-4 (Pyrazole Ring) | The C4 carbon of the pyrazole ring, typically appearing the most upfield among the ring carbons. |

| ~58.0 | -CH₂- (Isobutyl) | The methylene carbon directly attached to the ring nitrogen. |

| ~28.5 | -CH- (Isobutyl) | The methine carbon of the isobutyl group. |

| ~20.0 | -CH(CH₃)₂ (Isobutyl) | The two equivalent methyl carbons of the isobutyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the pyrazole ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | This very broad and strong absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid is a strong, sharp peak. Its exact position can be influenced by hydrogen bonding. |

| ~1550, ~1460 | Medium | C=N, C=C stretches (Ring) | These absorptions are characteristic of the pyrazole ring system. |

| 2870-2960 | Medium | C-H stretches (Aliphatic) | These peaks correspond to the C-H stretching vibrations of the isobutyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. For this compound (Molecular Formula: C₈H₁₂N₂O₂), the expected molecular weight is 168.19 g/mol .

| m/z Ratio | Proposed Fragment | Rationale |

| 168 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |

| 123 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for carboxylic acids. |

| 111 | [M - C₄H₉]⁺ | Loss of the isobutyl group (57 Da) via cleavage of the N-C bond. |

| 57 | [C₄H₉]⁺ | The isobutyl cation itself, which is expected to be a prominent peak. |

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for sample analysis are recommended.

Figure 2: Workflow from synthesized product to spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified and dried this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution by gentle vortexing.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

For ¹H NMR, use a standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse program (e.g., zgpg30) and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the residual CDCl₃ peak to 77.16 ppm.

IR Spectroscopy Protocol

-

Instrument Preparation: Record a background spectrum on the FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be automatically background-corrected by the instrument software. Label the significant peaks.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition: Introduce the sample into the ion source via direct infusion or a GC inlet. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Analysis: Identify the molecular ion peak and analyze the major fragmentation patterns to confirm the structure.

Conclusion

The combined application of NMR, IR, and MS provides a robust analytical framework for the unequivocal identification and characterization of this compound. The predicted data in this guide serves as a benchmark for researchers synthesizing this molecule. By following the detailed experimental protocols, scientists can reliably generate high-quality data to confirm the successful synthesis and purity of the target compound, facilitating its use in further research and development applications.

Navigating the Synthesis and Application of 1-Isobutyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

The pyrazole ring system is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1][2] Its versatile chemical nature and ability to engage in various biological interactions have led to its incorporation into drugs targeting a wide array of diseases, from inflammation and cancer to infectious and neurological disorders.[3] The addition of a carboxylic acid functional group to the pyrazole core provides a critical handle for medicinal chemists, enabling further molecular elaboration and fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This guide provides an in-depth technical overview of 1-isobutyl-1H-pyrazole-5-carboxylic acid, a valuable building block for the synthesis of novel therapeutic agents. We will explore its commercial availability, detail a robust synthetic pathway, predict its analytical and spectroscopic characteristics, and discuss its potential applications in drug discovery and development.

Part 1: Commercial Availability and Sourcing

This compound is primarily available as a research chemical and building block for organic synthesis. Due to its specific substitution pattern, it may not be as readily available as some more common pyrazole derivatives. However, several chemical suppliers specialize in providing such unique molecules for drug discovery programs.

It is important to note that a dedicated CAS number for this compound is not consistently reported, which can sometimes complicate searches. Researchers are advised to use the chemical name and structure for inquiries. Several isomers and closely related analogs, such as 3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8) and 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 1015845-75-6), are more widely listed and may serve as alternative starting points or reference compounds.[5][6]

Below is a table of potential suppliers for this compound and its isomers. Researchers should contact these suppliers directly to inquire about availability, purity, and pricing.

| Supplier | Product Name/Isomer | CAS Number (if available) | Website |

| Lab-Chemicals.Com | This compound | Not specified | --INVALID-LINK--[7] |

| Parchem | 3-Isobutyl-1H-pyrazole-5-carboxylic acid | 92933-49-8 | --INVALID-LINK--[6] |

| Sigma-Aldrich | 3-isobutyl-1H-pyrazole-5-carboxylic acid | 92933-49-8 | --INVALID-LINK-- |

| BLDpharm | 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid | 1015845-75-6 | --INVALID-LINK--[5] |

| 2a biotech | 3-ISOBUTYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 890591-01-2 | --INVALID-LINK--[8] |

| Fisher Scientific | 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid | Not specified | --INVALID-LINK--[4] |

Part 2: Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a robust and adaptable synthetic route can be devised based on well-established methods for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. The most common approach involves the condensation of a 2,4-diketoester with an N-alkylhydrazine.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the Claisen condensation of isovaleric acid ethyl ester and diethyl oxalate to form the key intermediate, ethyl 2,4-dioxo-5-methylhexanoate. This is followed by a cyclization reaction with isobutylhydrazine. The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-5-methylhexanoate

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add a mixture of isovaleric acid ethyl ester (1 equivalent) and diethyl oxalate (1 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-5-methylhexanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate

-

Dissolve the crude ethyl 2,4-dioxo-5-methylhexanoate (1 equivalent) in glacial acetic acid.

-

Add isobutylhydrazine (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 1-isobutyl-1H-pyrazole-5-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl 1-isobutyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

Predicted Analytical and Spectroscopic Data

Based on the analysis of closely related structures, the following spectral data are predicted for this compound.

| Analysis | Predicted Characteristics |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| ¹H NMR | δ (ppm): ~13.0 (br s, 1H, COOH), ~7.5 (d, 1H, pyrazole-H), ~6.8 (d, 1H, pyrazole-H), ~4.2 (t, 2H, N-CH₂), ~2.2 (m, 1H, CH), ~0.9 (d, 6H, 2 x CH₃) |

| ¹³C NMR | δ (ppm): ~165 (COOH), ~140 (pyrazole-C), ~138 (pyrazole-C), ~110 (pyrazole-C), ~55 (N-CH₂), ~28 (CH), ~20 (CH₃) |

| Mass Spectrometry (ESI-) | m/z: 181.1 [M-H]⁻ |

| Purity (HPLC) | ≥95% |

Part 3: Applications in Drug Discovery and Development

Pyrazole carboxylic acids are versatile building blocks in medicinal chemistry due to their ability to serve as a scaffold for the synthesis of a wide range of biologically active molecules.[1][9] The isobutyl group can provide favorable hydrophobic interactions with biological targets, while the carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, or as a point of attachment for further derivatization.

Caption: Potential therapeutic applications of derivatives of this compound.

Potential Therapeutic Areas

-

Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor. The scaffold of this compound can be used to design novel non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Anticancer Agents: Numerous pyrazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The pyrazole core can act as a hinge-binding motif, and the carboxylic acid can be derivatized to explore different pockets of the kinase active site.[2]

-

Antimicrobial Agents: The pyrazole nucleus is found in several compounds with antibacterial and antifungal activity. Derivatives of this compound could be synthesized and screened for their efficacy against a panel of pathogenic microbes.[9]

-

Analgesics and CNS-active Agents: Pyrazole derivatives have also shown promise as analgesic agents and modulators of central nervous system (CNS) targets.[3]

The carboxylic acid group is a particularly attractive feature for drug design, as it can be readily converted into a variety of other functional groups, such as esters, amides, and hydroxamic acids, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

Conclusion

This compound represents a valuable, albeit specialized, building block for the synthesis of novel, biologically active compounds. While its commercial availability may be limited to specialized suppliers, a reliable synthetic route can be readily developed from common starting materials. Its predicted analytical and spectroscopic properties provide a solid foundation for its characterization and quality control. The diverse pharmacological activities associated with the pyrazole carboxylic acid scaffold underscore the potential of this molecule in the development of new therapeutics for a range of diseases. This guide provides the necessary technical information for researchers and drug development professionals to confidently incorporate this compound into their discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 5. 1015845-75-6|1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. parchem.com [parchem.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Guide to the Safe Handling, Storage, and Use of Pyrazole Carboxylic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Risks of Pyrazole Carboxylic Acids in Modern Research

Pyrazole carboxylic acids and their derivatives represent a cornerstone in modern medicinal chemistry and drug development. These heterocyclic compounds are pivotal scaffolds, demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their versatile synthetic applicability has made them indispensable building blocks in the creation of novel therapeutics.[3][4][5] However, their utility is matched by the inherent chemical hazards that necessitate a robust understanding of safety protocols. As with many active pharmaceutical ingredients and their precursors, pyrazole derivatives can exhibit significant biological effects and potential toxicity.[6][7]

This guide provides drug development professionals and laboratory researchers with a comprehensive framework for the safe handling, storage, and disposal of pyrazole carboxylic acids. Moving beyond a simple checklist, we will delve into the causality behind safety protocols, empowering scientists to build a culture of safety through a deep, mechanistic understanding of the risks involved. Every procedure herein is designed as a self-validating system, grounded in authoritative EHS standards and field-proven experience.

Chapter 1: Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is the thorough assessment of a chemical's potential hazards before it is ever handled. For many novel pyrazole carboxylic acid derivatives, exhaustive toxicological data may not be available, mandating a conservative approach based on the known hazards of the structural class.[7][8]

Toxicological and Physicochemical Profile

The hazards associated with pyrazole carboxylic acids are twofold, stemming from their chemical reactivity and their biological activity.

-

Toxicological Hazards : Safety Data Sheets (SDS) for various pyrazole carboxylic acids consistently indicate risks of skin, eye, and respiratory irritation.[9][10][11][12][13] Inhalation of the fine, solid powder is a primary exposure route, which can lead to irritation of the respiratory tract.[12] Skin or eye contact can cause irritation or, in some cases, chemical burns.[11][14] Beyond these immediate effects, some pyrazole carboxamide derivatives have been shown to exhibit acute mammalian toxicity through mechanisms like the inhibition of mitochondrial respiration, highlighting the need for caution even when overt cytotoxicity is not initially observed.[6]

-

Physicochemical Hazards : Most pyrazole carboxylic acids are combustible solids.[15] While not typically explosive, their dust can form flammable mixtures in the air. The primary chemical hazard lies in their incompatibility with certain other chemical classes. As organic acids, they will react exothermically with bases and can generate flammable or toxic gases upon contact with specific reagents like cyanides or metal sulfides.[16][17] They are also incompatible with strong oxidizing agents, which can lead to vigorous and potentially dangerous reactions.[11]

GHS Classification and Hazard Communication

The Globally Harmonized System (GHS) provides a universal standard for communicating chemical hazards.[18] For pyrazole carboxylic acids, the most common pictogram is the Exclamation Mark (GHS07) , indicating one or more of the following hazards:

-

Irritant (skin and eye)

-

Skin Sensitizer

-

Acute Toxicity (harmful)

-

Narcotic Effects

-

Respiratory Tract Irritant

| Table 1: Example GHS Classifications for Pyrazole Carboxylic Acids | |||

| Compound | CAS Number | GHS Pictogram | Hazard Statements (H-Codes) |

| 1H-Pyrazole-3-carboxylic acid | 1621-91-6 | GHS07 | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[11][15] |

| 1H-Pyrazole-4-carboxylic acid | 37718-11-9 | GHS07 | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10][12] |

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | 50920-65-5 | GHS07 (implied) | R36/37/38 (Irritating to eyes, respiratory system and skin) - Pre-GHS classification[9] |

The Risk Assessment Workflow

A systematic risk assessment is not a bureaucratic hurdle; it is a critical scientific process that ensures potential hazards are identified and controlled before any experiment begins. This workflow should be documented and reviewed for all new procedures involving pyrazole carboxylic acids.

Caption: A four-step workflow for proactive laboratory risk assessment.

Chapter 2: Safe Handling Protocols: A Hierarchy of Controls

Effective safety protocols rely on a "Hierarchy of Controls," which prioritizes the most reliable methods for mitigating risk. This hierarchy dictates that engineering controls and administrative controls are fundamentally more protective than relying solely on Personal Protective Equipment (PPE).

Engineering Controls: Your First and Best Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All manipulations of solid pyrazole carboxylic acids that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a properly functioning chemical fume hood.[8][19][20] This is the most critical step to prevent respiratory exposure.

-

Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange, but it is not a substitute for the localized exhaust ventilation of a fume hood.[21]

-

Safety Equipment: An approved and recently tested safety shower and eyewash station must be readily accessible and unobstructed in any laboratory where these chemicals are handled.[9][11][22]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense. It does not eliminate the hazard, but it provides a critical barrier between you and the chemical.[22] The selection of appropriate PPE is mandatory for all personnel handling these compounds.

| Table 2: PPE Selection Guide for Handling Pyrazole Carboxylic Acids | ||

| Task | Required PPE | Rationale |

| Weighing/Transferring Solid | Chemical safety goggles, Nitrile gloves, Lab coat | Protects eyes from airborne particulates. Prevents skin contact. Protects personal clothing. |

| Preparing Solutions | Chemical safety goggles, Nitrile gloves, Lab coat | Protects against splashes of the chemical solution and the solvent. |

| Cleaning Glassware | Chemical safety goggles, Nitrile gloves | Protects against residual chemical traces on contaminated glassware. |

| Handling Waste Containers | Safety glasses, Nitrile gloves | Prevents contact with contaminated surfaces during transport and consolidation. |

-

Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[10] Standard safety glasses do not provide adequate protection from splashes or airborne dust.[23]

-

Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[23] Always inspect gloves for tears or holes before use.[24] If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[12]

-

Body Protection: A lab coat that covers the arms and closes in the front should be worn at all times.[23] Do not wear shorts or open-toed shoes in the laboratory.[23][24]

Protocol: Weighing and Transferring a Solid Pyrazole Carboxylic Acid

This protocol is designed to be a self-validating system, where each step logically reinforces the safety of the overall process.

-

Preparation:

-

Step 1.1: Don all required PPE (lab coat, safety goggles, nitrile gloves).

-

Causality: This ensures a protective barrier is in place before any potential exposure occurs.

-

-

Step 1.2: Verify that the chemical fume hood is operational (check airflow monitor).

-

Causality: Confirms that the primary engineering control is functioning to capture any generated dust.

-

-

Step 1.3: Decontaminate the work surface inside the fume hood. Place a disposable absorbent pad on the surface.

-

Causality: Prevents cross-contamination and simplifies cleanup in case of a minor spill.

-

-

-

Execution:

-

Step 2.1: Place the stock container of the pyrazole carboxylic acid, a tared weigh boat or paper, and a spatula onto the absorbent pad within the fume hood.

-

Step 2.2: Slowly open the stock container, keeping your face away from the opening and behind the fume hood sash.

-

Causality: Minimizes the potential for inhaling any dust that may have become airborne within the container.

-

-

Step 2.3: Carefully transfer the approximate amount of solid from the stock container to the weigh boat using the spatula. Avoid any motions that could create dust clouds.

-

Step 2.4: Securely close the stock container immediately after the transfer.

-

Causality: Prevents prolonged release of vapors or dust and protects the integrity of the bulk chemical.

-

-

-

Cleanup and Finalization:

-

Step 3.1: Carefully transfer the weighed solid into the reaction vessel or solvent.

-

Step 3.2: Dispose of the used weigh boat/paper directly into a designated solid hazardous waste container.

-

Step 3.3: Wipe the spatula clean with a solvent-dampened towel and dispose of the towel in the solid waste container.

-

Step 3.4: Return the stock container to its designated, segregated storage location.

-

Step 3.5: Remove gloves and wash hands thoroughly with soap and water.[24]

-

Chapter 3: Long-Term Storage and Chemical Compatibility

Improper storage is a leading cause of laboratory accidents. The principles of safe storage revolve around maintaining chemical stability and, most importantly, ensuring the segregation of incompatible materials.[17]

General Storage Conditions

To ensure chemical stability and safety, pyrazole carboxylic acids should be stored in an environment that is:

-

Cool, Dry, and Well-Ventilated: Store containers in a designated, well-ventilated area, away from heat sources and direct sunlight.[21][25][26]

-

Tightly Closed: Always ensure the container cap is tightly sealed to prevent the release of dust or vapors and to protect the chemical from moisture and contamination.[21][26]

-

Secure: Store chemicals on sturdy shelves, never on the floor or high above eye level.[27][28]

Segregation of Incompatibles: The Cornerstone of Safe Storage

The single most critical rule of chemical storage is to segregate incompatible materials to prevent dangerous reactions.[17] Pyrazole carboxylic acids, as organic acids, must be physically separated from other hazard classes.

-

Acids vs. Bases: Store acids and bases in separate cabinets or, at a minimum, in separate, non-corrosive secondary containment trays within the same cabinet.[16][25][28] Mixing can cause a violent exothermic (heat-generating) reaction.[29]

-

Acids vs. Oxidizers: Segregate acids from strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates).[16][30] Mixing can create fire or explosion hazards.

-

Acids vs. Reactive Metals: Keep acids away from reactive metals like sodium, potassium, and magnesium.[16][17]

The following diagram illustrates a best-practice approach for segregating common laboratory chemicals, including organic acids like pyrazole carboxylic acids.

Caption: A visual guide to segregating incompatible chemicals in storage.

Chapter 4: Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial for mitigating the consequences of a spill or exposure.

Chemical Spill Response

The response to a spill depends on its size and the immediate risk it poses. Always prioritize human safety.[31]

-

Minor Spill (Small quantity, contained, no immediate inhalation risk):

-

Alert: Notify personnel in the immediate area.[32]

-

Isolate: Secure the area to prevent others from entering.

-

Protect: Don appropriate PPE, including safety goggles, lab coat, and double nitrile gloves.[33]

-

Contain: Prevent the spill from spreading by diking the edges with an inert absorbent material.[32]

-

Neutralize & Absorb: For acidic powders, gently cover the spill with an acid neutralizer like sodium bicarbonate.[31][32][34] Once foaming subsides, gently sweep the material into a dustpan.[34] Avoid creating dust.

-

Package: Place the collected material and any contaminated items (gloves, pads) into a heavy-duty plastic bag or container.[34] Label it clearly as "Hazardous Waste" with the chemical name.

-

Decontaminate: Clean the spill area with soap and water.[32]

-

Report: Inform your supervisor and follow institutional reporting procedures.

-

-

Major Spill (Large quantity, risk of inhalation, fire, or injury):

-

Evacuate: Immediately alert everyone and evacuate the area.[31][32]

-

Confine: If safe to do so, close the doors to the area as you leave to confine the hazard.

-

Alarm: Activate the nearest fire alarm and/or call your institution's emergency number.

-

Assist: Meet emergency responders and provide them with the chemical name and the Safety Data Sheet (SDS).[31]

-

First Aid Workflow

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

Caption: Immediate first aid steps following chemical exposure.

Chapter 5: Waste Management and Disposal

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Waste Classification

Any pyrazole carboxylic acid, solutions containing it, or materials contaminated by it (e.g., gloves, weigh papers, absorbent pads) must be classified and disposed of as hazardous chemical waste.[7][8] Under no circumstances should this waste be disposed of in standard trash or poured down the drain.[8][21]

Disposal Protocol

-

Containerization: Collect all waste in a designated, chemically compatible container that can be securely sealed.[35] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the relevant hazard warnings.[8]

-

Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[8][35] This area should be secure and away from general work areas.

-

Pickup: Follow your institution's specific procedures for requesting hazardous waste pickup by the Environmental Health and Safety (EHS) department.[35]

-

Final Disposal: The ultimate disposal of this chemical waste will be handled by a licensed professional waste disposal company, typically through high-temperature incineration.[21][35]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

- 13. 1H-Pyrazole-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. 1H-Pyrazole-3-carboxylic acid 97 1621-91-6 [sigmaaldrich.com]

- 16. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 17. Chemical Compatibility Guidelines [blink.ucsd.edu]

- 18. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. ehs.stanford.edu [ehs.stanford.edu]

- 21. chemicalbook.com [chemicalbook.com]

- 22. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 23. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 24. artsci.usu.edu [artsci.usu.edu]

- 25. saffronchemicals.com [saffronchemicals.com]

- 26. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 27. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]

- 28. staging.wcsu.edu [staging.wcsu.edu]

- 29. ehs.unl.edu [ehs.unl.edu]

- 30. Chemical Compatible Storage : USDA ARS [ars.usda.gov]

- 31. documents.uow.edu.au [documents.uow.edu.au]

- 32. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 33. sjsu.edu [sjsu.edu]

- 34. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 35. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Isobutyl-1H-pyrazole-5-carboxylic acid

Abstract

This document provides a detailed, research-grade guide for the synthesis of 1-isobutyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic scaffold for drug discovery and development. Pyrazole derivatives are renowned for their extensive therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] This guide presents a robust two-step synthetic sequence beginning with the regioselective construction of the pyrazole core via a modified Knorr-type condensation, followed by saponification to yield the target carboxylic acid. We delve into the underlying reaction mechanisms, provide step-by-step experimental protocols, and outline essential safety and characterization procedures to ensure a reproducible and validated synthesis for researchers in medicinal chemistry and organic synthesis.

Introduction: The Significance of Pyrazole Scaffolds